molecular formula C18H19ClN6O2S B2987377 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1396843-43-8

3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2987377
CAS RN: 1396843-43-8
M. Wt: 418.9
InChI Key: OVGCONSRRFTUBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 . The spatial configuration of the carbon atoms connected to R 3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The N-methylation was performed using methyl iodide in DMF under basic conditions (Cesium carbonate) with N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine (40) to afford N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (41) in 90% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO at concentrations greater than 100 mg/mL, but it is insoluble in water . It should be stored at 4°C .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives, including those similar to the specified compound, have been synthesized and characterized for their potential antimicrobial activities. For instance, Desai, Makwana, and Senta (2016) synthesized a series of sulfonamide derivatives and evaluated their in vitro antimicrobial activities, finding significant activity against various microbial strains Desai, Makwana, & Senta, 2016.

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives is a significant area of research. Elangovan et al. (2021) synthesized a novel sulfonamide compound and evaluated its antimicrobial properties, demonstrating its effectiveness against various bacterial strains Elangovan, Sowrirajan, Manoj, & Kumar, 2021.

Herbicidal Activity

Sulfonamide derivatives also exhibit potential herbicidal activities. Huazheng (2011) synthesized a series of phenylsulfonylamino pyrimidine derivatives and found that they showed definite herbicidal activities, suggesting their potential use in agricultural applications Huazheng, 2011.

Antitumor and Antibacterial Agents

Sulfonamide derivatives have been explored for their antitumor and antibacterial properties. Hafez, Alsalamah, and El-Gazzar (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which showed high activity against cancer cell lines and bacteria Hafez, Alsalamah, & El-Gazzar, 2017.

Future Directions

The future directions of “3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” research could involve further exploration of its diverse applications in scientific research. Additionally, more studies could be conducted to better understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

3-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-13-23-17(12-18(24-13)25-16-7-2-3-8-20-16)21-9-10-22-28(26,27)15-6-4-5-14(19)11-15/h2-8,11-12,22H,9-10H2,1H3,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGCONSRRFTUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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